molecular formula C7H5Cl2NO2 B097661 1-Chloro-2-(chloromethyl)-3-nitrobenzene CAS No. 15258-72-7

1-Chloro-2-(chloromethyl)-3-nitrobenzene

Cat. No. B097661
CAS RN: 15258-72-7
M. Wt: 206.02 g/mol
InChI Key: JSBDLOYGWAITKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives can be complex and varies depending on the desired substitution pattern on the benzene ring. For instance, 1,2-Dichloro-4-nitrobenzene is synthesized by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent, with the reaction conditions optimized for yield . Similarly, the electrosynthetic route to 1-nitro-2-vinylbenzene from 1-(2-chloroethyl)-2-nitrobenzene involves electrochemical reduction at carbon cathodes .

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was determined to be monoclinic with specific cell dimensions, and the benzene ring was found to exist in the boat conformation . The crystal structure of 1-chloro-2-nitrobenzene revealed molecules linked by N-O...Cl halogen bonds and involved in aromatic π-π stacking .

Chemical Reactions Analysis

Nitrobenzene derivatives undergo various chemical reactions, including electrophilic aromatic substitutions such as nitration and sulphonation . The reaction pathways can be influenced by the presence of substituents on the benzene ring and the reaction conditions. For example, the reaction of chloromethyl phenyl sulfone carbanion with nitrobenzophenones can lead to vicarious substitution of hydrogen or the Darzens condensation depending on the base concentration .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating chloro groups can affect the reactivity and stability of the compounds. The crystal structure analysis of 1-chloro-2-nitrobenzene provided insights into the thermal vibrations in the vicinity of the melting point, highlighting the role of torsional vibrations of the nitro group in the phase transition to the liquid phase .

Scientific Research Applications

Isotopic Abundance and Chemical Synthesis

1-Chloro-2-(chloromethyl)-3-nitrobenzene, like its close relative 1-Chloro-3-nitrobenzene (3-CNB), has been studied for its isotopic abundance ratios and applications in chemical synthesis. The isotopic abundance ratio analysis is crucial in fields such as agriculture, food authenticity, and biochemistry. A study investigated the impact of biofield energy treatment on the isotopic abundance ratios in 3-CNB, suggesting that such treatments could alter isotope effects, potentially affecting physicochemical and thermal properties, binding energy, and chemical reaction rates. This alteration might aid in designing the synthesis of pharmaceuticals, agricultural chemicals, dyes, corrosion inhibitors, and other industrial chemicals (Trivedi et al., 2016).

Analytical and Environmental Chemistry

1-Chloro-2-(chloromethyl)-3-nitrobenzene and its derivatives have applications in analytical and environmental chemistry, as seen in studies on electrochemical sensing. For instance, the synthesis of new 6-nitrobenzothiazoles using microwave irradiation from 2-chloromethyl-6-nitrobenzothiazole highlights the compound's role in facilitating the development of new chemical entities with potential analytical applications (Njoya et al., 2003). Additionally, the development of electrochemical sensors for detecting 1-chloro-4-nitrobenzene, based on β-cyclodextrin/carbon nanohorn nanohybrids, underscores the environmental significance of monitoring such compounds due to their occurrence from increased agricultural and economic activities (Kingsford et al., 2018).

Photochemical Studies

Research into the complex photophysics and photochemistry of nitroaromatic compounds, including those related to 1-chloro-2-(chloromethyl)-3-nitrobenzene, provides insights into their behavior under UV light. Studies on nitrobenzene, the simplest nitroaromatic compound, have shed light on decay paths after UV absorption, which could have implications for understanding the photodegradation processes of its chloromethylated derivatives. These insights are crucial for environmental chemistry, especially in understanding how these compounds degrade in nature and their potential environmental impacts (Giussani & Worth, 2017).

Safety And Hazards

This compound is toxic by ingestion and may cause severe skin burns and eye damage . It may also cause liver and kidney damage, and inhalation at high concentrations may lead to CNS depression and asphyxiation .

properties

IUPAC Name

1-chloro-2-(chloromethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBDLOYGWAITKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603445
Record name 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(chloromethyl)-3-nitrobenzene

CAS RN

15258-72-7
Record name 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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